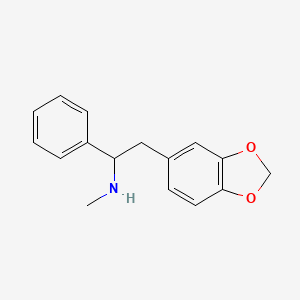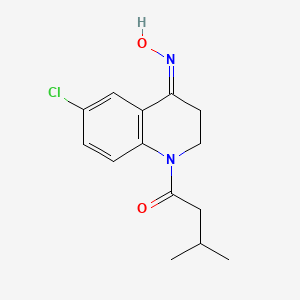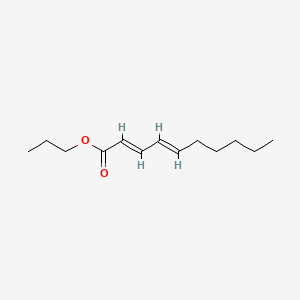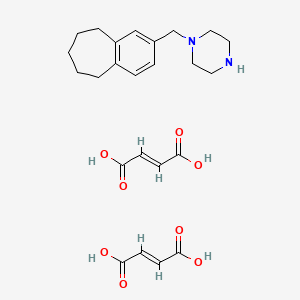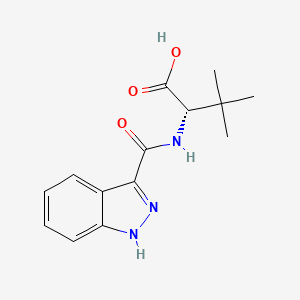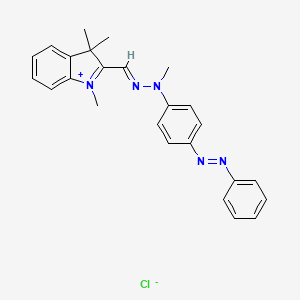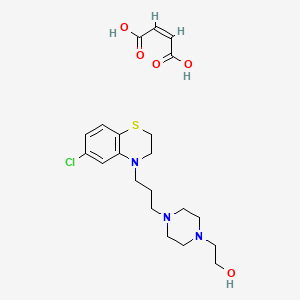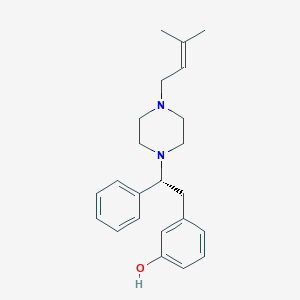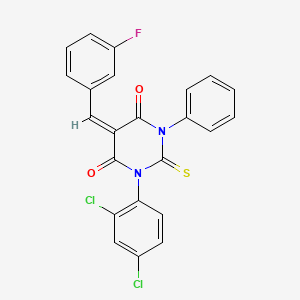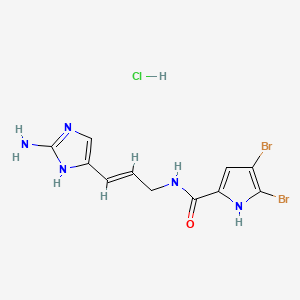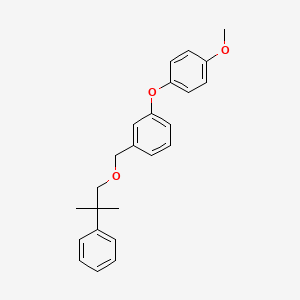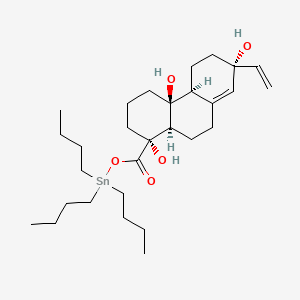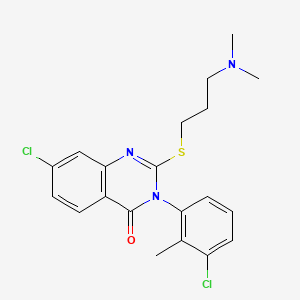
4(3H)-Quinazolinone, 7-chloro-3-(3-chloro-2-methylphenyl)-2-((3-(dimethylamino)propyl)thio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 7-chloro-3-(3-chloro-2-methylphenyl)-2-((3-(dimethylamino)propyl)thio)- is a complex organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone derivatives typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives (anthranilic acid derivatives). For instance, anthranilic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates, which undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones. These benzoxazinones are then treated with ammonia solution to yield quinazolinone derivatives .
Industrial Production Methods
Industrial production methods for 4(3H)-Quinazolinone derivatives often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets industrial standards for pharmaceutical and chemical applications .
化学反応の分析
Types of Reactions
4(3H)-Quinazolinone derivatives undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Cycloaddition: Formation of cyclic compounds through the addition of multiple reactants.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, each with unique biological and chemical properties .
科学的研究の応用
4(3H)-Quinazolinone derivatives have a wide range of scientific research applications:
作用機序
The mechanism of action of 4(3H)-Quinazolinone derivatives involves interaction with specific molecular targets and pathways. For example, some derivatives inhibit the activity of enzymes such as EGFR kinase, leading to anticancer effects. The compound induces apoptosis in cancer cells by disrupting cellular signaling pathways .
類似化合物との比較
Similar Compounds
4(3H)-Quinazolinone: A parent compound with broad biological activities.
2-Substituted-4(3H)-Quinazolinones: Known for their analgesic and anti-inflammatory properties.
3-Substituted-4(3H)-Quinazolinones: Exhibiting anticonvulsant and antimicrobial activities.
Uniqueness
4(3H)-Quinazolinone, 7-chloro-3-(3-chloro-2-methylphenyl)-2-((3-(dimethylamino)propyl)thio)- stands out due to its unique substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazolinone derivatives .
特性
CAS番号 |
118449-23-3 |
|---|---|
分子式 |
C20H21Cl2N3OS |
分子量 |
422.4 g/mol |
IUPAC名 |
7-chloro-3-(3-chloro-2-methylphenyl)-2-[3-(dimethylamino)propylsulfanyl]quinazolin-4-one |
InChI |
InChI=1S/C20H21Cl2N3OS/c1-13-16(22)6-4-7-18(13)25-19(26)15-9-8-14(21)12-17(15)23-20(25)27-11-5-10-24(2)3/h4,6-9,12H,5,10-11H2,1-3H3 |
InChIキー |
FFTSJFCINJLDDR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)C3=C(C=C(C=C3)Cl)N=C2SCCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


